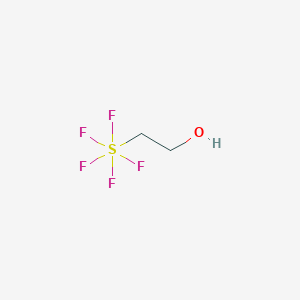

2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol” is a chemical compound with the molecular formula C2H5F5OS and a molecular weight of 172.12 . It is also known by the English name "Sulfur, pentafluoro (2-hydroxyethyl)-, (OC-6-21)-" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C2H5F5OS/c3-9(4,5,6,7)2-1-8/h8H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The boiling point of “this compound” is 73 °C at a pressure of 50 Torr . Its acidity coefficient (pKa) is predicted to be 13.61±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Synthesis of Alkadienes and Epoxidation

The synthesis of new pentafluoro-λ6-sulfanyl-containing alkadienes and their subsequent epoxidation has been detailed. These compounds serve as monomers or intermediates in polymer, polymer surface coating, and SF5-containing heterocyclic compound preparation (Brel, 2005).

Preparation of New Fluoroalkenes and Alcohol

Compounds containing a terminal pentafluoro-λ6-sulfanyl group along with alkene or alcohol functional groups have been synthesized. These are useful as monomers or intermediates for polymers, polymer surface coatings, and surfactants (Nixon et al., 1998).

Heterocyclic Compound Synthesis

Synthesis of Dihydroisoxazoles

Pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles have been synthesized as intermediates for pentafluorosulfanyl-containing heterocyclic and polyfunctional compounds (Brel, 2006).

Fluorination in Heteroarenes Synthesis

The use of iodine pentafluoride in a Cl-F exchange fluorination reaction aids the synthesis of pentafluoro-λ6-sulfanyl-(hetero)arenes with electron-withdrawing substituents (Cui et al., 2017).

Organic Chemistry and Medicinal Applications

Synthesis and Diels-Alder Reactions of Dienophiles

Efficient synthesis of dienophiles containing a pentafluoro-λ6-sulfanyl moiety has been achieved. These react readily with dienes to form Diels-Alder cycloadducts, which have potential applications in organic synthesis (Brel, 2006).

Synthesis of Pentafluorosulfanylacrylates

New pentafluoro-λ6-sulfanylacrylates have been synthesized, useful as intermediates for cyclic and heterocyclic Diels-Alder cycloadducts (Brel, 2007).

Propiedades

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F5OS/c3-9(4,5,6,7)2-1-8/h8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJRFDAMLGLSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(F)(F)(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B2857900.png)

![Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2857903.png)

![2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2857904.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2857914.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2857917.png)

![(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid](/img/structure/B2857919.png)

![2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2857920.png)

![3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2857922.png)